1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring, a benzylamino group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction where benzylamine reacts with a suitable halogenated precursor.
Attachment of the Propanone Moiety: The final step involves the attachment of the propanone group through a reductive amination reaction using sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzylamine with halogenated precursors in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antidepressant and antipsychotic agent due to its interaction with serotonin receptors.
Biological Studies: Used in studies related to neurotransmitter regulation and receptor binding.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one involves its interaction with serotonin receptors in the brain. It acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one is unique due to its specific structural configuration that allows for selective interaction with serotonin receptors. This specificity can result in fewer side effects compared to other compounds with similar therapeutic effects.
Properties
IUPAC Name |
1-[4-[4-(benzylamino)phenyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-20(24)23-14-12-22(13-15-23)19-10-8-18(9-11-19)21-16-17-6-4-3-5-7-17/h3-11,21H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQMSFNUVURSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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